Physicochemical Differentiation from the 1H‑Pyrazole‑3‑carbohydrazide Parent: LogP and Topological Polar Surface Area
The N‑1 phenyl substituent in 5‑methyl‑1‑phenylpyrazole‑3‑carbohydrazide significantly increases lipophilicity relative to the unsubstituted 5‑methyl‑1H‑pyrazole‑3‑carbohydrazide. The PubChem‑computed XLogP3‑AA for the N‑phenyl compound is 1.2, whereas the N‑H analog (CID not available from this source) is expected to be substantially more polar (predicted LogP ≈ ‑0.2 based on fragment‑based estimates). This ~1.4‑log‑unit difference corresponds to an approximately 25‑fold higher predicted octanol‑water partition coefficient, translating directly into improved passive membrane permeability and blood‑brain‑barrier penetration potential . The topological polar surface area (TPSA) of the N‑phenyl compound is 72.9 Ų, which remains within the favourable window for oral bioavailability (<140 Ų) while the additional phenyl ring adds only minimal TPSA burden relative to the increased lipophilicity .
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 1.2 |
| Comparator Or Baseline | 5-Methyl-1H-pyrazole-3-carbohydrazide (estimated XLogP ≈ ‑0.2; explicit computed value not located in the exclusion‑compliant sources; based on fragment additivity) |
| Quantified Difference | ΔLogP ≈ +1.4 log units (~25‑fold higher partition coefficient) |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm; comparator value is a fragment‑based estimate |
Why This Matters
For medicinal chemistry teams, the ~25‑fold higher lipophilicity reduces the risk of poor membrane penetration and expands the compound's applicability to intracellular and CNS targets compared with the N‑H analog.
- [1] PubChem. (2026). 5-Methyl-1-phenylpyrazole-3-carbohydrazide (CID 26597679). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/26597679 View Source
